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Compound of Interest

Compound Name: 2-Fluoropropionic acid

Cat. No.: B127133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoropropionic acid (CAS 6087-13-4). Due to the limited availability of experimentally-

derived public spectra, this guide presents predicted spectroscopic data based on established

principles and spectral data of analogous compounds. These predictions offer valuable insights

for the characterization and analysis of this compound in research and development settings.

Introduction
2-Fluoropropionic acid is a halogenated carboxylic acid with applications in various fields,

including as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate

spectroscopic characterization is crucial for its identification, purity assessment, and structural

elucidation in complex matrices. This document outlines the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Fluoropropionic
acid, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Fluoropropionic acid.

These values are calculated based on established empirical rules, spectral databases of similar

structures, and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. ¹H NMR (Proton NMR)

Predicted data in CDCl₃ at 400 MHz.

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~11.5 Singlet (broad) - -COOH

~4.9 Doublet of Quartets
~48 (²JH-F), ~7 (³JH-

H)
-CH(F)-

~1.6 Doublet of Doublets
~24 (³JH-F), ~7 (³JH-

H)
-CH₃

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted data in CDCl₃ at 100 MHz.

Chemical Shift (δ) (ppm) C-F Coupling (J) (Hz) Assignment

~175 ~20 (²JC-F) -COOH

~88 ~180 (¹JC-F) -CH(F)-

~18 ~25 (²JC-F) -CH₃

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

A ¹⁹F NMR spectrum for 2-Fluoropropionic acid is publicly available.

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)

-185 to -195 Doublet of Quartets ~48 (²JF-H), ~24 (³JF-H)

Infrared (IR) Spectroscopy
Predicted major vibrational frequencies for a neat liquid film.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3300-2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (Carboxylic acid)

~1450 Medium C-H bend (aliphatic)

~1220 Strong C-O stretch (Carboxylic acid)

~1050 Strong C-F stretch

~930 Broad, Medium O-H bend (out-of-plane, dimer)

Mass Spectrometry (MS)
Predicted major fragments for Electron Ionization (EI) Mass Spectrometry.

m/z Proposed Fragment

92 [M]⁺ (Molecular Ion)

73 [M - F]⁺

47 [M - COOH]⁺

45 [COOH]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

like 2-Fluoropropionic acid. Instrument parameters should be optimized for the specific

instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
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Dissolve approximately 10-20 mg of 2-Fluoropropionic acid in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

3.1.2. Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer.

¹H NMR:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096 (due to lower sensitivity).

Relaxation Delay: 2-5 seconds.

¹⁹F NMR:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: Appropriate range for fluorine (~ -50 to -250 ppm).

Number of Scans: 128-512.
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Relaxation Delay: 1-2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a single drop of neat 2-Fluoropropionic acid directly onto the center of the ATR

crystal.

3.2.2. Data Acquisition

Instrument: FT-IR Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

prior to the sample spectrum.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Prepare a dilute solution of 2-Fluoropropionic acid (~0.1 mg/mL) in a volatile solvent

compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray

Ionization - ESI).

3.3.2. Data Acquisition (Electron Ionization - EI)

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 30-200.

Inlet System: Direct infusion or GC introduction.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer: The spectroscopic data presented in this guide are predicted values and should be

used for reference purposes only. Experimental verification is recommended for definitive

structural confirmation and analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoropropionic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127133#spectroscopic-data-for-2-fluoropropionic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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